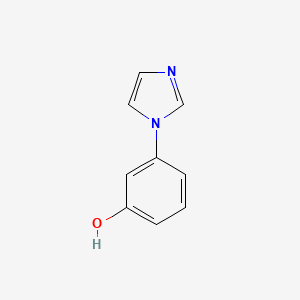

3-(1H-imidazol-1-yl)phenol

Description

Overview of Imidazole (B134444) and Phenol (B47542) Hybrid Systems in Contemporary Chemical Research

Imidazole and phenol hybrid systems represent a significant class of organic compounds that have garnered substantial interest in modern chemical research. These molecules incorporate both an imidazole ring and a phenol group, a structural combination that imparts a unique and versatile set of properties. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, provides a rigid, electron-rich framework capable of participating in hydrogen bonding, π-π stacking, and metal ion coordination. researchgate.netnih.gov It is a fundamental component of many natural products, including the amino acid histidine, and is a key feature in numerous pharmacologically active agents. nih.govscience.gov

The phenolic group, characterized by a hydroxyl group attached to an aromatic ring, enhances aqueous solubility and offers a site for further chemical modification. The combination of these two functional groups in a single molecule creates a bifunctional system with broad applications. In medicinal chemistry, these hybrids are explored for a wide range of biological activities, including antifungal, anticancer, antioxidant, and antimalarial properties. nih.govnih.govopenmedicinalchemistryjournal.com The ability of the imidazole ring to interact with enzyme active sites, often through metal ion chelation, combined with the phenol's capacity for hydrogen bonding, makes these hybrids potent inhibitors of various biological targets. Beyond medicine, these systems are investigated for their potential in materials science, for example, in the development of nonlinear optical (NLO) materials and charge-transport systems. scirp.orgbohrium.com

Importance and Positioning of the Chemical Compound within Heterocyclic Chemistry

Within the diverse field of heterocyclic chemistry, 3-(1H-imidazol-1-yl)phenol holds a specific and important position. As a member of the phenylimidazole class, its structure, featuring an imidazole ring linked to a phenol group at the meta-position, is crucial to its function. evitachem.com This particular arrangement allows for distinct interactions with biological macromolecules. The compound serves as a versatile scaffold or building block in synthetic organic chemistry, enabling the construction of more complex molecules.

The synthesis of this compound can be achieved through established chemical routes, such as the condensation reaction between imidazole and a phenol derivative. evitachem.com Its dual functionality makes it a valuable intermediate for creating libraries of derivatives with tailored electronic and biological properties. In medicinal chemistry, for instance, it has been identified as a potential antimalarial agent, with studies indicating its ability to inhibit Plasmodium falciparum. The mechanism often involves the imidazole nitrogen and the phenolic oxygen interacting with key residues in parasitic proteins, thereby disrupting essential metabolic pathways.

Table 1: Key Chemical Identifiers for this compound

| Property | Value |

|---|---|

| CAS Number | 10041-03-9 biosynth.com |

| Molecular Formula | C₉H₈N₂O biosynth.comuni.lu |

| Molecular Weight | 160.17 g/mol biosynth.com |

| InChIKey | BECRMARRTSMUAO-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | C1=CC(=CC(=C1)O)N2C=CN=C2 biosynth.comuni.lu |

| Melting Point | 169 °C biosynth.com |

| Synonyms | 3-imidazol-1-ylphenol, 1-(3-Hydroxyphenyl)imidazole uni.lu |

Current Research Landscape and Future Directions for the Chemical Compound

The current research landscape for this compound and its derivatives is dynamic, with significant efforts concentrated in medicinal chemistry and materials science. Researchers are actively synthesizing and evaluating new analogues to enhance their therapeutic potential. For example, derivatives of the core structure, such as 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one oxime esters, have been synthesized and shown to possess potent anti-Candida activity, in some cases exceeding that of established antifungal agents. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in the modern investigation of this compound. scirp.org These theoretical studies provide insight into the molecular structure, electronic properties, and nonlinear optical response of this compound derivatives. scirp.org Such calculations help in understanding structure-property relationships and guide the design of new molecules with enhanced characteristics for specific applications, such as NLO materials. For instance, theoretical investigations into related imidazole-chalcone hybrids have been conducted to predict their charge transport and NLO properties. scirp.org

Future research is expected to continue along these trajectories. A primary focus will be the further optimization of the compound's structure to develop more potent and selective inhibitors for various therapeutic targets. This includes exploring different substitution patterns on both the phenol and imidazole rings to fine-tune protein-ligand interactions. nih.gov The synthesis of novel derivatives will likely be coupled with advanced biological screening to uncover new activities. In materials science, the exploration of this compound and its analogues as building blocks for functional organic materials, including those for optoelectronic applications, remains a promising avenue for future investigation. bohrium.com

Table 2: Research Highlights for this compound and Related Derivatives

| Research Area | Key Findings | References |

|---|---|---|

| Antimalarial Activity | The parent compound shows inhibitory potential against Plasmodium falciparum with a binding affinity of -5.5 kcal/mol. | |

| Antifungal Activity | Oxime ester derivatives of the core structure exhibit significant anti-Candida activity, with some being more potent than fluconazole. | mdpi.com |

| Anti-leishmanial Activity | Chalcone (B49325) analogues derived from a related isomer have demonstrated anti-leishmanial activity. | |

| Materials Science | DFT calculations have validated the potential of related structures in nonlinear optics (NLO) applications. | scirp.org |

| Synthetic Chemistry | Serves as a key building block for more complex molecules and can undergo reactions like oxidation to form quinone derivatives. | |

Structure

3D Structure

Propriétés

IUPAC Name |

3-imidazol-1-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-3-1-2-8(6-9)11-5-4-10-7-11/h1-7,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECRMARRTSMUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311261 | |

| Record name | 3-(1H-Imidazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10041-03-9 | |

| Record name | 3-(1H-Imidazol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Pathways

Strategic Approaches for Constructing the 3-(1H-imidazol-1-yl)phenol Core

The creation of the this compound scaffold relies on several key synthetic transformations. These methods provide versatile pathways to access this important molecule and its derivatives.

Ullmann-Type Cross-Coupling Reactions and Variants

Ullmann-type cross-coupling reactions are a cornerstone in the synthesis of N-aryl imidazoles. These reactions typically involve the coupling of an aryl halide with imidazole (B134444) in the presence of a copper catalyst. nih.gov Modern variations of the Ullmann reaction have introduced the use of various ligands to facilitate the coupling under milder conditions and with a broader substrate scope. researchgate.net For instance, the use of amino acids or diamines as ligands has been shown to improve reaction efficiency. researchgate.net A specific protocol for the synthesis of N-arylimidazoles involves reacting iodobenzene (B50100) with imidazole using copper iodide (CuI) as a catalyst and potassium phosphate (B84403) (K3PO4) as a base in dimethylformamide (DMF) at a relatively low temperature of 35–40 °C, resulting in quantitative yields. nih.gov

A two-step approach can be employed for the synthesis of related compounds like 4-(imidazol-1-yl)phenol. This involves an initial Ullmann reaction between p-bromoanisole and imidazole, followed by demethylation to yield the final phenol (B47542) product. google.com This strategy avoids potential complications from the free hydroxyl group during the coupling reaction. The Ullmann coupling itself can be catalyzed by copper(I) oxide or copper(I) iodide in the presence of a base such as cesium carbonate. google.com

The choice of ligand can also influence the chemoselectivity of the reaction when dealing with substrates containing multiple nucleophilic sites. For example, different ligands can direct the arylation to either the nitrogen or oxygen atom in aminoalcohols. acs.org Picolinic acid has been identified as an effective and inexpensive ligand for the Ullmann coupling of sterically hindered phenols with aryl halides. nih.gov

Table 1: Examples of Ullmann-Type Cross-Coupling Reactions for N-Arylimidazole Synthesis

| Aryl Halide | Nucleophile | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | Imidazole | CuI | None | K3PO4 | DMF | 35-40 | Quantitative | nih.gov |

| p-Bromoanisole | Imidazole | Cu2O | None | Cs2CO3 | NMP | 120 | - | google.com |

| Aryl Halides | Sterically Hindered Phenols | - | Picolinic Acid | - | - | - | - | nih.gov |

| Aryl Iodides | Guanidine Nitrate | CuI | L31 | - | - | - | 19-92 | nih.gov |

Multi-Component Reaction Systems for Imidazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted imidazoles in a single step. ufms.bracs.org These reactions involve the combination of three or more starting materials to form a complex product, incorporating most or all of the atoms from the reactants. ufms.br

One common MCR for imidazole synthesis is the four-component cyclocondensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). researchgate.net Various catalysts have been developed to promote this reaction, including glutamic acid, which acts as an efficient organocatalyst. ufms.br The reaction can be performed in ethanol (B145695) at reflux temperature, and the electronic nature of the substituents on the aromatic aldehyde does not significantly affect the reaction outcome. ufms.br Heteroaromatic aldehydes are also well-tolerated. ufms.br

Another approach involves the use of heterogeneous catalysts, such as Fe3O4@SiO2/bipyridinium nanocomposites, which can be easily recovered and reused without a significant loss of catalytic activity. nih.gov Metal-free MCRs have also been developed, for example, using pivalic acid to promote the formation of substituted imidazoles from internal alkynes, aldehydes, and anilines in a DMSO/water solvent system at elevated temperatures. acs.org

Table 2: Catalysts and Conditions for Multi-Component Imidazole Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Key Features | Reference |

| Glutamic Acid (10 mol%) | Aromatic aldehyde, benzil, ammonium acetate | Ethanol | Reflux | Good yields for various aldehydes | ufms.br |

| Fe3O4@SiO2/BNC | Benzil, aldehydes, anilines, ammonium acetate | Solvent-free | - | Reusable catalyst | nih.gov |

| Pivalic Acid | Internal alkyne, aldehyde, aniline, ammonium acetate | DMSO/H2O (1:1) | 140 | Metal-free, good yields | acs.org |

| Diethylammonium hydrogen sulfate (B86663) (DEAHS) | Benzil, ethanolamine, aromatic carbaldehyde, ammonium acetate | Solvent-free | - | High yield, short reaction times | researchgate.net |

Regioselective Functionalization Techniques for Phenol and Imidazole Moieties

The regioselective functionalization of both the phenol and imidazole rings is crucial for creating specific isomers and derivatives of this compound. Directing groups are often employed to achieve high regioselectivity in C-H functionalization reactions. nih.gov

For phenols, the hydroxyl group can act as a directing group, but its direct use presents challenges in achieving chemo- and regioselectivity. nih.gov Strategies have been developed for ortho-, meta-, and para-selective C-H functionalization of free phenols. nih.gov For instance, palladium(II)-catalyzed para-selective carbonylation of phenols has been reported. nih.gov Gold-catalyzed reactions can also achieve para-C-H functionalization of free phenols with haloalkynes. nih.gov

Regarding the imidazole ring, regioselective arylation can be influenced by the choice of catalyst and reaction conditions. researchgate.net For instance, in the arylation of 3-aminopyrazole, a mixture of N1- and N2-isomers can be obtained, while the use of a protecting group on the amino functionality can lead to exclusive formation of the N1-regioisomer. nih.gov The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is an active area of research, with an emphasis on controlling substitution patterns at specific positions of the imidazole ring. rsc.org

Metal-Catalyzed and Metal-Free Synthetic Protocols

Both metal-catalyzed and metal-free approaches have been successfully employed in the synthesis of imidazole-containing compounds.

Metal-Catalyzed Protocols:

Copper-based catalysts are widely used in Ullmann-type reactions for N-arylation of imidazoles. researchgate.net Palladium catalysts are also effective, particularly in C-O coupling reactions to form phenols from aryl halides. beilstein-journals.org The combination of a palladium catalyst with a biphenylphosphine ligand enables the conversion of a wide range of aryl bromides and chlorides to their corresponding phenols. beilstein-journals.org Iron catalysts have been utilized to promote the reaction between amidoximes and enones to produce NH-imidazoles. rsc.org Ruthenium catalysts have been employed in borrowing hydrogen protocols for the synthesis of NH-imidazoles with regioselective substitution. rsc.org

Metal-Free Protocols:

Metal-free synthesis offers advantages in terms of cost, toxicity, and environmental impact. evitachem.com One such method involves the reaction of α-azidoenones with substituted nitriles to form tri-substituted NH-imidazoles. rsc.org Another metal-free approach utilizes the reaction of internal alkynes with iodine in dimethyl sulfoxide (B87167) (DMSO) to generate benzils in situ, which then react with an aldehyde and ammonium acetate to form 2,4,5-trisubstituted imidazoles. rsc.org Acid-promoted, metal-free multicomponent reactions have also been developed for the synthesis of substituted imidazoles. acs.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient ones.

Elucidation of Reaction Intermediates and Transition States

The mechanism of Ullmann-type C-N coupling reactions has been a subject of debate, with proposals involving either Cu(I)/Cu(III) or Cu(I)/Cu(II) catalytic cycles. Recent studies provide evidence for the involvement of Cu(III) intermediates. dntb.gov.uaresearchgate.net It has been proposed that in these reactions, carbonate and phosphate ions can act as bidentate ligands in addition to their role as bases, forming a distorted octahedral Cu(III) complex as the actual intermediate. dntb.gov.ua This supports an oxidative addition-reductive elimination pathway. dntb.gov.ua

Computational studies, such as those using density functional theory (DFT), have been employed to investigate reaction mechanisms. For instance, DFT studies on the iodine-catalyzed synthesis of polysubstituted imidazoles from phenylacetaldehyde (B1677652) and benzylamine (B48309) have shown that the catalyst significantly lowers the activation energy of the rate-determining step. sioc-journal.cn Similar computational and experimental studies on copper-catalyzed C-N cross-coupling reactions have helped to propose more detailed mechanistic cycles, including catalyst deactivation pathways. acs.org

In the base-mediated synthesis of imidazole-fused benzoxazepines, computational modeling has been used to compare different potential reaction pathways and identify the more favorable route by calculating the energies of transition states. acs.org The study of reactive imidazole intermediates, such as those formed using 1,1'-carbonyldiimidazole (B1668759) (CDI), has also provided insights into their stability and utility as precursors for further synthetic transformations. researchgate.net

Kinetic Studies of Synthetic Routes

While specific quantitative kinetic data such as rate constants and activation energies for the synthesis of this compound are not extensively documented in peer-reviewed literature, kinetic studies on analogous copper-catalyzed C-N coupling reactions provide significant insights into the factors governing the reaction speed and efficiency. The kinetics of these reactions are highly dependent on the choice of catalyst, ligand, base, solvent, and the electronic properties of the substrates. nih.govmit.eduacs.org

Mechanistic studies on the copper-catalyzed N-arylation of amides, a closely related transformation, reveal that the activation of the aryl halide is the rate-determining step under various conditions. mit.edu This is supported by a positive-order rate dependence on the aryl halide concentration. Furthermore, a Hammett plot analysis for the reaction with a series of para-substituted aryl iodides yielded a positive ρ value of +0.48, indicating that the reaction is accelerated by electron-withdrawing groups on the aryl halide. mit.edu This suggests that a more electrophilic aryl halide facilitates the rate-determining activation step. mit.edu

Table 2: Influence of Reaction Parameters on the Kinetics of Imidazole N-Arylation | Parameter | Observation | Kinetic Implication | Reference(s) | | :--- | :--- | :--- | :--- | | Catalyst/Ligand | Ligandless systems can be effective but may require higher temperatures. organic-chemistry.org Chelating ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) or various diamines significantly accelerate the reaction, allowing for milder conditions. nih.govmit.edu | Ligands stabilize the copper catalyst, prevent aggregation, and modulate its reactivity, lowering the activation energy of the rate-determining step. | nih.govmit.eduorganic-chemistry.org | | Base | The strength of the base is critical. Stronger bases (e.g., Cs₂CO₃ > K₂CO₃) lead to higher yields. | A stronger base more effectively deprotonates the imidazole N-H, increasing the concentration and nucleophilicity of the active copper-imidazolate species. | | | Solvent | Polar aprotic solvents like NMP, DMF, or DMSO are commonly used and effective. google.com One study on Chan-Lam arylation of imidazole found the reactivity order to be CH₂Cl₂ > 1,4-dioxane (B91453) > NMP/THF/DMF. acs.org | The solvent affects the solubility of the catalyst and reactants, which is critical for reaction rate. Its coordination to the copper center can also influence the catalytic activity. acs.org | | Additives | The addition of poly(ethylene glycol) (PEG) has been found to accelerate the copper-catalyzed N-arylation of imidazoles. nih.gov | PEG may act as a phase-transfer catalyst or a ligand, enhancing the solubility and reactivity of the copper species. | nih.gov | | Substrate | Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. nih.govfrontiersin.org Electron-withdrawing groups on the aryl halide can increase the reaction rate. mit.edu | The C-X bond strength (C-I < C-Br < C-Cl) directly impacts the energy barrier for the oxidative addition/aryl halide activation step. Electron-deficient arenes are more susceptible to nucleophilic attack or oxidative addition. | nih.govmit.edufrontiersin.org |

Sophisticated Spectroscopic and Crystallographic Characterization of the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-(1H-imidazol-1-yl)phenol, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are utilized to assign every proton and carbon atom within the molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aromatic region of the spectrum for this compound is complex due to the coupling of protons on the phenyl and imidazole (B134444) rings. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. Protons on the imidazole ring have distinct chemical shifts, differentiating them from the protons on the phenyl ring. mdpi.comresearchgate.net

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the phenolic hydroxyl group (C-OH) is typically found downfield, around 156 ppm, similar to what is observed for phenol (B47542) itself. chemicalbook.com The carbons of the imidazole ring appear in the range of approximately 117 to 136 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar compounds like 4-(1H-imidazol-1-yl)phenol and 1-(3-methoxyphenyl)-1H-imidazole. rsc.org

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic OH | ~9.7 (broad s) | - |

| Imidazole C2-H | ~8.1 | ~136 |

| Imidazole C4-H | ~7.6 | ~130 |

| Imidazole C5-H | ~7.1 | ~118 |

| Phenyl C1 | - | ~158 (C-OH) |

| Phenyl C2-H | ~7.1 | ~110 |

| Phenyl C3 | - | ~138 (C-N) |

| Phenyl C4-H | ~7.3 | ~131 |

| Phenyl C5-H | ~6.9 | ~119 |

| Phenyl C6-H | ~7.0 | ~115 |

To definitively assign the signals observed in the 1D spectra, two-dimensional NMR techniques are essential. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the phenyl and imidazole rings.

Vibrational Spectroscopy (FT-IR, Raman) and Spectral Interpretation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within the molecule. mdpi.comresearchgate.net The experimental spectra are often compared with theoretical calculations to achieve a detailed assignment of the vibrational modes. researchgate.net

O-H Vibrations: A prominent and broad absorption band is expected in the FT-IR spectrum in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic group, which is often involved in hydrogen bonding. vulcanchem.com

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the phenyl and imidazole rings give rise to a series of characteristic bands in the 1620-1450 cm⁻¹ region. mdpi.comresearchgate.net

C-N and C-O Vibrations: The C-N stretching vibration from the link between the two rings and within the imidazole ring, as well as the C-O stretching of the phenol group, are expected in the fingerprint region (1300-1000 cm⁻¹).

Table 2: Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3400-3200 | O-H stretch (Phenol) | FT-IR |

| 3100-3000 | Aromatic C-H stretch | FT-IR, Raman |

| 1620-1450 | C=C and C=N ring stretching | FT-IR, Raman |

| 1300-1200 | C-O stretch (Phenol) | FT-IR |

| 1350-1250 | C-N stretch (Inter-ring) | FT-IR, Raman |

| 1000-1300 | C-H in-plane bending | FT-IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions in the ultraviolet region, arising from π → π* transitions within the conjugated system formed by the phenyl and imidazole rings. Theoretical studies on similar molecules show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily distributed across both aromatic moieties, indicating intramolecular charge transfer (ICT) character in the electronic transitions. mdpi.com Typically, two main absorption bands are expected, one at a lower wavelength (~210-230 nm) and another at a higher wavelength (~260-290 nm), corresponding to different π → π* transitions. mdpi.combohrium.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₉H₈N₂O. mdpi.com

The expected exact mass is 160.0637 g/mol . In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺˙) would be observed at m/z 160. The fragmentation pattern would likely involve the characteristic loss of small molecules like HCN (from the imidazole ring) and CO (from the phenol ring). A significant fragment would also correspond to the cleavage of the C-N bond linking the two rings, resulting in ions corresponding to the imidazolyl cation and the hydroxyphenyl radical, or vice versa.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not available in the searched literature, analysis of closely related structures, such as co-crystals and derivatives, offers significant insight. nih.govresearchgate.net

For example, in the crystal structure of a copper complex containing 4-(1H-imidazol-1-yl)phenol, the imidazole and phenyl rings are not coplanar, exhibiting a dihedral angle between them. nih.gov Similarly, studies on other imidazole-phenol derivatives show a wide range of dihedral angles, influenced by steric hindrance and crystal packing forces. smolecule.comiucr.org It is highly probable that the crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds, primarily involving the phenolic hydroxyl group acting as a hydrogen bond donor and the unprotonated nitrogen atom of the imidazole ring (N-3) acting as an acceptor (O-H···N). iucr.org These interactions would play a crucial role in defining the supramolecular architecture of the compound in the solid state.

Determination of Crystal Structure and Unit Cell Parameters

Specific experimental data for the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) of This compound are not available in the reviewed scientific literature.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed analysis of the intramolecular geometry, including specific bond lengths, bond angles, and the dihedral angle between the imidazole and phenol rings of This compound , cannot be provided without experimental or specific computational data.

Coordination Chemistry and Metal Complexation of the Chemical Compound

Synthesis and Characterization of Metal Chelates and Coordination Complexes.acs.orgbohrium.comiucr.org

The synthesis of metal complexes with 3-(1H-imidazol-1-yl)phenol and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. uobaghdad.edu.iqnih.gov The resulting complexes can be characterized by a range of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, UV-Vis spectroscopy, elemental analysis, and X-ray crystallography. bohrium.comiucr.org

These ligands can act as:

Monodentate: Coordinating solely through the imidazole (B134444) nitrogen.

Bidentate: Coordinating through both the imidazole nitrogen and the phenolic oxygen, forming a chelate ring. This is a common coordination mode, especially when the phenolic proton is lost. nih.gov

Bridging: Linking two or more metal centers, which can lead to the formation of polynuclear complexes or coordination polymers.

Schiff base derivatives incorporating the imidazole and phenol (B47542) moieties are also extensively studied to create more complex, often tridentate or tetradentate, ligands. scirp.orgscispace.com These modifications allow for finer control over the coordination environment of the metal ion.

The this compound scaffold and its derivatives readily form complexes with a range of transition metals.

Co(II), Ni(II), Cu(II), and Zn(II): These first-row transition metals commonly form complexes with imidazole-phenol type ligands. bohrium.comuobaghdad.edu.iqnih.gov The synthesis often involves treating the ligand with the corresponding metal chloride or acetate (B1210297) salt in an aqueous ethanol (B145695) solution, typically in a 1:2 metal-to-ligand ratio. uobaghdad.edu.iq The resulting complexes exhibit various geometries, including tetrahedral and octahedral. bohrium.comresearchgate.net

Pd(II) and Pt(II): Palladium(II) and platinum(II) complexes with imidazole-containing ligands are of interest for their potential applications. scirp.orgnih.gov These d8 metals typically favor a square planar coordination geometry. researchgate.net Quantum chemical studies on related imidazole-based chalcone (B49325) ligands and their Pd and Pt chelates have been reported. scirp.org

Ag(I): Silver(I) complexes with imidazole-based ligands are known to form diverse structures, including linear, trigonal planar, and tetrahedral geometries. researchgate.netcore.ac.uk The complexation of Ag(I) with imidazole-phenol type ligands can result in monomeric or polynuclear structures, sometimes involving bridging ligands. researchgate.net

Structural Elucidation of Coordination Complexes

The coordination geometry around the central metal ion in complexes with imidazole-phenol ligands is influenced by the metal's electronic configuration, the ligand's denticity, and the presence of other co-ligands.

Distorted Tetrahedral: This geometry is observed in some Zn(II) complexes where the metal center is coordinated to two imidazole nitrogen atoms and two other ligands, such as acetate anions. researchgate.net

Square Planar: This geometry is characteristic of Pd(II) and Pt(II) complexes. scirp.orgresearchgate.net

Octahedral: This is a common coordination environment for Co(II), Ni(II), and Cu(II). nih.goviucr.org For instance, in a copper(II) coordination polymer with 4-(1H-imidazol-1-yl)phenol, the Cu(II) atom exhibits a distorted octahedral environment. nih.gov Similarly, mononuclear copper(II) complexes with related ligands can adopt an elongated octahedral geometry due to the Jahn-Teller effect. iucr.org

Table 1: Coordination Geometries of Transition Metal Complexes with Imidazole-Phenol Type Ligands

| Metal Ion | Typical Coordination Geometry | Example Reference |

|---|---|---|

| Zn(II) | Distorted Tetrahedral | researchgate.net |

| Cu(II) | Distorted Octahedral | nih.gov |

| Ni(II) | Octahedral | bohrium.com |

| Co(II) | Octahedral | bohrium.com |

| Pd(II) | Square Planar | scirp.org |

| Pt(II) | Square Planar | scirp.org |

| Ag(I) | Linear / Trigonal Planar | researchgate.net |

The bridging capability of imidazole-phenol ligands can lead to the formation of one-, two-, or three-dimensional metal-organic frameworks (MOFs) or coordination polymers. nih.govccspublishing.org.cnacs.org In these structures, the ligands link metal centers into extended networks. For example, the N,O-bridging character of 4-(1H-imidazol-1-yl)phenol can lead to the formation of chains. nih.gov These chains can be further linked by intermolecular interactions such as hydrogen bonding and π-π stacking to form a supramolecular architecture. nih.gov The design and synthesis of such MOFs with imidazole derivatives are an active area of research due to their potential applications in areas like gas sorption and fluorescence sensing. researchgate.netrsc.org

Electronic Properties of Metal Complexes

The electronic properties of metal complexes derived from ligands related to this compound are a subject of significant research, focusing on their potential in materials science and electronics. These properties are primarily dictated by the nature of the metal ion and the ligand architecture, which together influence the electronic transitions and magnetic behavior of the complex.

Metal-Ligand Charge Transfer (MLCT) and Ligand-Metal Charge Transfer (LMCT) Transitions

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) are crucial electronic transitions in transition metal complexes. In complexes involving imidazole-phenol type ligands, these transitions are often observed in the UV-Visible absorption spectra and are fundamental to understanding the material's optical and electronic properties.

Theoretical studies, such as those using Density Functional Theory (DFT), have provided significant insights into the charge transfer characteristics of these complexes. For instance, a quantum chemical screening of imidazole-based chalcone ligands and their palladium (Pd), platinum (Pt), and zinc (Zn) chelates revealed that metal chelation generally enhances the nonlinear optical (NLO) response. scirp.orgscirp.org This enhancement is attributed to the presence of both MLCT and LMCT electronic transitions within the resulting complexes, with the exception of the zinc complexes. scirp.orgscirp.org

In one study, the electronic absorption spectra of chalcone-based Schiff base ligands, such as 2-[1-(3-(1H-imidazol-1-yl)propylimino)-3-(phenylallyl)]phenol, and their Co(II), Ni(II), Cu(II), and Zn(II) complexes were analyzed. nih.govresearchgate.net The spectra of the complexes showed intense bands that were assigned to charge transfer transitions. Similarly, computational studies on a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, and its transition metal complexes (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) confirmed the presence of a clear intramolecular charge transfer within both the ligand and its metal complexes. nih.govrsc.org

DFT calculations on certain Pt complexes have identified spin-allowed transitions attributed to metal-to-ligand charge transfer (¹MLCT) from the dπ orbital of the platinum to the π* orbital of the ligand. researchgate.net The combination of the imidazole ring, which acts as an electron-rich framework, and the phenol group enhances the charge transfer capabilities of these ligands when coordinated to a metal center.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are vital for determining the magnetic properties of metal complexes, including the spin state of the metal ion and the nature of magnetic interactions between metal centers.

For a series of tridentate chelate complexes of Co(II), Ni(II), Cu(II), and Zn(II) with chalcone-based Schiff base ligands incorporating an imidazole moiety, magnetic susceptibility measurements were used to propose their geometry. nih.govresearchgate.netscirp.org The data, combined with electronic absorption spectra, suggested a distorted square planar geometry for the Cu(II) ion, while the other metal complexes were proposed to have a distorted tetrahedral geometry. nih.govresearchgate.net

In another study, mononuclear cobalt(II) complexes with ligands based on the 2-(1H-imidazol-2-yl)phenol core were investigated. academie-sciences.fr Magnetic susceptibility and magnetization measurements indicated the presence of high-spin cobalt(II) ions with significant zero-field splitting. academie-sciences.fr The effective magnetic moment, calculated from the Curie constant, is a key parameter derived from these measurements. researchgate.net For some Co(II) complexes, variable-temperature magnetic susceptibility experiments have revealed weak antiferromagnetic coupling between the metal centers. researchgate.net

The Gouy method is a common technique for carrying out magnetic susceptibility measurements at room temperature, often using a reference calibrant like Hg[Co(SCN)₄]. scielo.org.za These measurements for various Co(II), Ni(II), and Cu(II) complexes with imidazole-phenanthroline ligands have been instrumental in characterizing their structures. scielo.org.za The data below summarizes findings for representative metal complexes with ligands derived from or related to the imidazole-phenol framework.

| Complex/Ligand Family | Metal Ion | Proposed Geometry | Magnetic Property | Reference |

| Chalcone-based Schiff bases of N-(3-aminopropyl) imidazole | Cu(II) | Distorted Square Planar | Paramagnetic | nih.govresearchgate.net |

| Chalcone-based Schiff bases of N-(3-aminopropyl) imidazole | Co(II), Ni(II) | Distorted Tetrahedral | Paramagnetic | nih.govresearchgate.net |

| 2-(1H-imidazol-2-yl)phenol based ligands | Co(II) | Distorted Tetrahedral | High-Spin, Slow Magnetic Relaxation | academie-sciences.fr |

| Imidazole-phenanthroline derivatives | Ni(II) | Dimeric Structure | Paramagnetic (µeff: 3.26 BM) | scielo.org.za |

| Imidazole-benzotriazole derivatives | Co(II) | Chain Structure | Weak Antiferromagnetic Coupling | researchgate.net |

Supramolecular Chemistry and Advanced Self Assembly

Hydrogen Bonding Interactions Involving Phenolic Hydroxyl and Imidazole (B134444) Nitrogen

The most prominent feature governing the supramolecular behavior of 3-(1H-imidazol-1-yl)phenol is its capacity for strong and directional hydrogen bonding. The phenolic hydroxyl (-OH) group acts as a proton donor, while the sp²-hybridized nitrogen atom of the imidazole ring serves as a proton acceptor. This donor-acceptor relationship leads to the formation of robust intermolecular O–H···N hydrogen bonds. These interactions are a primary driving force in the crystallization and self-assembly of the molecule, often leading to the formation of extended chains, tapes, or network structures in the solid state.

The specific geometry and strength of these hydrogen bonds can be influenced by the presence of other molecules, leading to the formation of multi-component systems with tailored properties. The interplay between the acidic phenol (B47542) and the basic imidazole moiety is a critical factor in the directed assembly of these supramolecular structures.

π-π Stacking Interactions in Crystalline and Self-Assembled Systems

In self-assembled systems, these stacking interactions work in concert with hydrogen bonds to direct the arrangement of molecules into ordered, often layered, structures. The orientation of the interacting rings (e.g., parallel-displaced or T-shaped) can vary, influencing the electronic and photophysical properties of the resulting material.

Formation of Cocrystals and Multi-Component Systems

The ability of this compound to engage in both hydrogen bonding and π-π stacking makes it an excellent candidate for the formation of cocrystals and other multi-component systems. By introducing a second molecular species (a coformer) that can participate in complementary non-covalent interactions, it is possible to design and synthesize new crystalline materials with modified or enhanced properties.

For instance, cocrystallization with carboxylic acids can lead to the formation of strong O–H···N or O–H···O hydrogen bonds, creating new supramolecular synthons—reliable and predictable patterns of intermolecular interactions. These multi-component systems offer a pathway to fine-tune physical properties such as solubility, melting point, and stability without altering the chemical nature of the constituent molecules.

Design and Fabrication of Supramolecular Assemblies

The predictable nature of the hydrogen bonding and π-π stacking involving this compound allows for the rational design and fabrication of complex supramolecular assemblies. By carefully selecting solvents, temperature, and the presence of complementary molecules, the self-assembly process can be guided to produce specific architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks.

This bottom-up approach to materials synthesis is a cornerstone of modern nanotechnology and materials science, enabling the creation of functional materials with potential applications in areas such as sensing, catalysis, and molecular electronics. The modularity of this compound as a building block provides a high degree of control over the structure and function of the resulting supramolecular materials.

Host-Guest Chemistry and Recognition Phenomena

The structural features of this compound also lend themselves to applications in host-guest chemistry and molecular recognition. Supramolecular assemblies derived from this compound can possess well-defined cavities or binding sites capable of selectively encapsulating smaller guest molecules or ions.

The recognition process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and steric effects, leading to a high degree of specificity between the host and its intended guest. This selective binding can be exploited for the development of chemical sensors, where the binding of a target analyte produces a measurable signal, or for applications in separation and purification, where the host can selectively extract a particular guest from a complex mixture.

Applications in Advanced Chemical Science and Engineering

Catalysis and Reaction Engineering

The imidazole (B134444) nucleus and the phenolic hydroxyl group are well-known for their ability to coordinate with metal ions. This characteristic positions 3-(1H-imidazol-1-yl)phenol and its derivatives as versatile candidates for the design of specialized ligands that can influence the outcome of catalytic reactions.

The this compound structure possesses multiple coordination sites, primarily the nitrogen atoms of the imidazole ring and the oxygen atom of the phenolic group. This allows it to act as a ligand, binding to a central metal atom to form a coordination complex.

Homogeneous Catalysis: In solution-based (homogeneous) systems, derivatives of this compound can form soluble metal complexes. The electronic properties of the ligand, influenced by both the electron-rich phenol (B47542) ring and the imidazole moiety, can be finely tuned to modulate the reactivity of the metal center. The nitrogen atoms of the imidazole ring, particularly the one not bonded to the phenyl group, have a lone pair of electrons available for coordination. The phenolic hydroxyl can also coordinate directly or be deprotonated to form a more strongly donating phenoxide ligand.

Heterogeneous Catalysis: For heterogeneous catalysis, these ligands can be anchored to solid supports, such as silica or polymers. This process, known as immobilization, combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction mixture and potential for recycling. The functional groups on the this compound structure allow for covalent attachment to these supports, creating a stable and reusable catalytic system.

The specific structure of a ligand is crucial in determining the efficiency and selectivity of a metal-catalyzed reaction. Ligands derived from the imidazole-phenol scaffold can influence organic transformations in several ways:

Activity: The electron-donating nature of the phenol and imidazole groups can increase the electron density at the metal center. This can enhance the metal's reactivity in key catalytic steps, such as oxidative addition, which is often the rate-determining step in cross-coupling reactions.

Selectivity: The steric and electronic environment created by the ligand around the metal center guides the approaching reactants to react in a specific orientation. This control is critical for achieving high regioselectivity (control over which position on a molecule reacts) and stereoselectivity (control over the 3D arrangement of atoms in the product). While specific studies on this compound are limited, the broader class of imidazole-containing ligands is known to be effective in various transformations, including C-C bond-forming reactions.

Development of Functional Materials

The combination of a π-conjugated system and reactive functional groups in this compound makes it a valuable building block for the synthesis of advanced functional materials with tailored electronic, optical, and chemical properties.

Organic compounds with extended π-electron systems are at the forefront of research for next-generation optoelectronic devices. Derivatives of imidazole and phenol have shown significant promise in this area due to their favorable electronic properties.

Nonlinear Optical (NLO) Properties: Certain imidazole-phenol derivatives exhibit significant nonlinear optical properties, which are crucial for applications in photonics and optical communications. For instance, studies on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, a related compound, have demonstrated its potential as an NLO material. researchgate.netsemanticscholar.org These properties arise from the ease of polarization of the π-electron cloud across the molecule, which can be enhanced by intramolecular charge transfer between electron-donating (like the phenol group) and electron-accepting parts of the molecule. semanticscholar.org The negative sign of the nonlinear refractive index (n₂) in such compounds indicates a self-defocusing nonlinearity. researchgate.net

Dye-Sensitized Solar Cells (DSSCs): The structural motif of an electron donor linked to a π-conjugated bridge and an acceptor is central to the design of organic dyes for DSSCs. Imidazole derivatives have been successfully incorporated into such dyes. researchgate.net The phenol group can act as an electron-donating unit, while the imidazole ring can be part of the conjugated system that facilitates electron transfer upon light absorption, a key process for converting solar energy into electricity. researchgate.net

Table 1: Nonlinear Optical Properties of a Representative Imidazole-Phenol Derivative Data for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

| Property | Value | Reference |

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cm W⁻¹ | researchgate.net |

| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm² W⁻¹ | researchgate.net |

| Third-Order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu | researchgate.net |

Imidazole and phenol derivatives are recognized as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.net Their efficacy stems from their ability to adsorb onto the metal surface and form a protective barrier that isolates the metal from the corrosive medium.

The chemical interaction mechanisms of this compound involve several key features:

Coordination and Chemisorption: The molecule can adsorb onto the metal surface through the sharing of electrons. The lone pair electrons on the two nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group can be shared with the vacant d-orbitals of the metal atoms (e.g., iron). mdpi.commdpi.com

π-Electron Interactions: The delocalized π-electrons of both the aromatic phenyl ring and the imidazole ring can interact with the metal surface, further strengthening the adsorption process.

Protective Film Formation: The adsorbed molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would otherwise occur. mdpi.com Studies on related compounds show that they often function as mixed-type inhibitors. researchgate.net

Adsorption Isotherm: The adsorption process of these inhibitors typically follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

Table 2: Corrosion Inhibition Performance of Related Imidazole-Phenol Derivatives on Mild Steel

| Inhibitor Compound | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |

| 2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol (IM-OH) | 0.5 M H₂SO₄ | 97.7% at 10⁻³ M | Langmuir |

| 1,4,5-triphenyl-2-(4-methoxyphenyl)-1H-imidazole (IM-OCH₃) | 0.5 M H₂SO₄ | 98.9% at 10⁻³ M | Langmuir |

Data extracted from a study on related complex imidazole derivatives to illustrate the potential of the core structure. researchgate.net

The ability of the this compound structure to interact with specific analytes, particularly metal ions, makes it a promising candidate for the development of chemical sensors. These sensors often rely on a measurable change in an optical or electrochemical signal upon binding to the target analyte.

Fluorescent Chemosensors: Many imidazole derivatives are fluorescent. The coordination of a metal ion to the imidazole-phenol ligand can significantly alter its electronic structure, leading to a change in its fluorescence properties. This can manifest as either fluorescence quenching (turning "off") or enhancement (turning "on"). For example, 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol, a structurally related compound, has been designed as an efficient chemosensor for detecting metal ions through changes in its fluorescence. researchgate.net The mechanism often involves an electron transfer process between the metal ion and the ligand upon complexation. researchgate.net

Chemiluminescence Signal Enhancement: Isomers of the title compound have also demonstrated utility in analytical chemistry. For instance, 4-(Imidazol-1-yl)phenol has been employed as a highly potent signal enhancer in horseradish peroxidase (HRP)-luminol chemiluminescence immunoassays, showcasing the role of this molecular framework in developing highly sensitive detection methods. medchemexpress.com

Q & A

Basic Question: What are the common synthetic routes for 3-(1H-imidazol-1-yl)phenol, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step routes, such as condensation reactions between imidazole derivatives and phenolic precursors. For example, this compound can be synthesized via bromoacetylation of phenolic intermediates followed by cyclization with formamide . Intermediate characterization relies on H NMR, C NMR, and IR spectroscopy to confirm functional groups, as demonstrated in the synthesis of structurally similar imidazole-phenol hybrids . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to verify purity and molecular weight .

Basic Question: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, related imidazole-phenol derivatives exhibit dihedral angles between aromatic rings (e.g., 1.30° in a fluorophenyl analog), confirmed via SC-XRD with R-factors <0.05 . Hydrogen bonding networks (e.g., O–H⋯N interactions) are analyzed to understand packing arrangements . Complementary techniques like FT-IR and UV-Vis spectroscopy validate functional groups and electronic transitions .

Advanced Question: How do researchers resolve contradictions in reported optical properties of imidazole-phenol derivatives?

Methodological Answer:

Discrepancies in nonlinear optical (NLO) properties (e.g., hyperpolarizabilities) arise from differences in substituents and metal complexation. For instance, Pt complexes of imidazole-chalcone hybrids show 12× higher second-order hyperpolarizabilities than nitroaniline due to metal-ligand charge transfer . Researchers address contradictions by:

- Standardizing computational methods (e.g., dispersion-corrected DFT-D3 for accurate polarizability calculations) .

- Validating experimental data via solvent-effect studies and concentration-dependent UV-Vis measurements .

Advanced Question: What methodological challenges arise when comparing computational and experimental structural data?

Methodological Answer:

Discrepancies between DFT-optimized geometries and SC-XRD data often stem from solvent effects or crystal packing forces. For example, Hartree-Fock (HF) and DFT methods may underestimate bond lengths in imidazole-phenol hybrids by 0.02–0.05 Å compared to SC-XRD . Mitigation strategies include:

- Incorporating solvent models (e.g., PCM) in computational workflows .

- Using hybrid functionals (e.g., B3LYP) with dispersion corrections to improve agreement with experimental geometries .

Advanced Question: How do researchers select computational methods to predict charge transport properties of imidazole-phenol complexes?

Methodological Answer:

Charge transport efficiency (e.g., hole/electron mobility) is predicted via:

- Reorganization energy (λ) calculations : Smaller λ values (e.g., 0.15 eV for Pd complexes) indicate superior hole-transport properties, validated using time-dependent DFT (TD-DFT) .

- Frontier molecular orbital (FMO) analysis : HOMO-LUMO gaps <3.0 eV in Pt-complexed derivatives suggest suitability for organic light-emitting diodes (OLEDs) .

- Non-covalent interaction (NCI) analysis : Identifies π-π stacking and hydrogen bonding critical for solid-state charge transport .

Advanced Question: What strategies optimize the biological activity of imidazole-phenol derivatives?

Methodological Answer:

Activity optimization involves:

- Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro) enhances antifungal activity by increasing electrophilicity .

- Metal complexation : Pd and Zn complexes of imidazole-chalcone hybrids show improved redox stability and bioavailability compared to free ligands .

- Pharmacophore modeling : Aligning molecular electrostatic potential (MESP) maps with target enzymes (e.g., Candida CYP51) guides rational design .

Advanced Question: How do regulatory frameworks like TSCA impact the handling of this compound derivatives?

Methodological Answer:

Under the Toxic Substances Control Act (TSCA), derivatives such as phenol, 2-[[[3-(1H-imidazol-1-yl)propyl]imino]phenylmethyl]-5-(octyloxy)- are subject to:

- Significant New Use Rules (SNURs) : Mandatory reporting for water release or industrial processing .

- Recordkeeping : Compliance with §721.125 requires detailed logs of synthesis, purification, and disposal .

Advanced Question: How are advanced analytical techniques validated for imidazole-phenol derivatives?

Methodological Answer:

Method validation includes:

- Multi-spectroscopic cross-correlation : FT-IR, FT-Raman, and H/C NMR data are compared with DFT-computed spectra to ensure consistency (e.g., vibrational modes within ±10 cm) .

- Chromatographic standardization : HPLC retention times and MS fragmentation patterns are benchmarked against certified reference materials .

- Uncertainty quantification : Error margins in SC-XRD (e.g., R-factor <0.05) and computational methods (e.g., <5% deviation in bond angles) are documented .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.